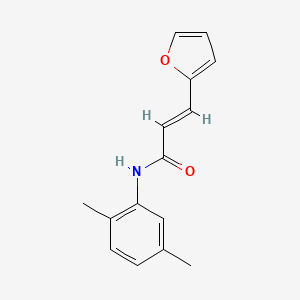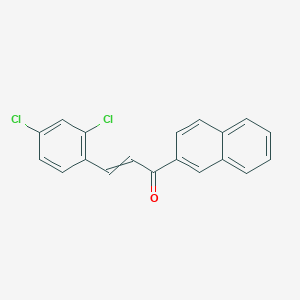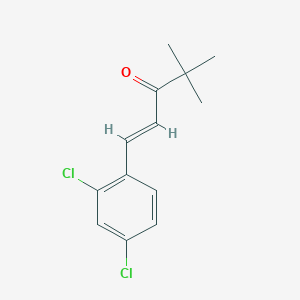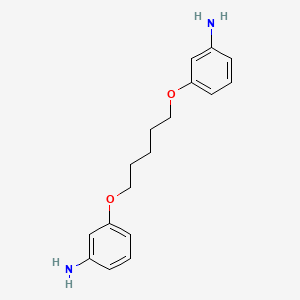
1-(3,4-Dichlorobenzyl)-3-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorobenzyl)-3-(2-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of dichlorobenzyl and methoxyphenyl groups in the molecule suggests potential biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorobenzyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 3,4-dichlorobenzylamine with 2-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Safety measures and environmental considerations are also crucial in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dichlorobenzyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl derivatives, while substitution reactions can produce various substituted urea compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorobenzyl)-3-(2-methoxyphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of dichlorobenzyl and methoxyphenyl groups can influence its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Dichlorobenzyl)-3-phenylurea: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(3,4-Dichlorobenzyl)-3-(4-methoxyphenyl)urea: Similar structure but with a different position of the methoxy group.
Uniqueness
1-(3,4-Dichlorobenzyl)-3-(2-methoxyphenyl)urea is unique due to the specific arrangement of its functional groups, which can influence its chemical properties and potential applications. The combination of dichlorobenzyl and methoxyphenyl groups may provide a balance of hydrophobic and hydrophilic characteristics, enhancing its versatility.
Propriétés
Formule moléculaire |
C15H14Cl2N2O2 |
|---|---|
Poids moléculaire |
325.2 g/mol |
Nom IUPAC |
1-[(3,4-dichlorophenyl)methyl]-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-21-14-5-3-2-4-13(14)19-15(20)18-9-10-6-7-11(16)12(17)8-10/h2-8H,9H2,1H3,(H2,18,19,20) |
Clé InChI |
XDVAAWHAUIOBIB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4-dimethoxybenzamide](/img/structure/B11953473.png)



![4-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11953486.png)
![1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether](/img/structure/B11953492.png)





![N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11953552.png)
